1-ethyl-2-[(phenylsulfanyl)methyl]-1H-1,3-benzodiazole
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Overview
Description
Synthesis Analysis
Benzimidazoles can be synthesized through various methods. One such method involves the reaction of 1,2-aromatic diamines and alkyl or aryl carboxylic acids in electrostatically charged microdroplets . Another method involves reacting ortho-phenylenediamines with benzaldehydes using sodium metabisulphite as an oxidation agent .Molecular Structure Analysis
The molecular structure of 1-Ethyl-2-(phenylsulfanylmethyl)benzimidazole consists of a benzimidazole core with an ethyl group and a phenylsulfanylmethyl group attached .Chemical Reactions Analysis
Benzimidazoles, including 1-Ethyl-2-(phenylsulfanylmethyl)benzimidazole, have been mentioned in the literature as corrosion inhibitors for steels, pure metals, and alloys . They are effective in extremely aggressive, corrosive acidic media .Scientific Research Applications
Antimicrobial and Antiprotozoal Applications
Helicobacter pylori Inhibition : Novel structures derived from benzimidazole, including those related to 1-Ethyl-2-(phenylsulfanylmethyl)benzimidazole, have shown potent and selective activities against Helicobacter pylori, a gastric pathogen. These compounds, particularly prototype carbamates, meet significant in vitro microbiological criteria for novel anti-H. pylori agents, displaying low minimal inhibition concentrations (MIC) against various clinically relevant H. pylori strains, including those resistant to metronidazole or clarithromycin. The compounds exhibited minimal activity against other commensal or pathogenic microorganisms, indicating a targeted action against H. pylori with a clinically acceptable level of resistance development and in vivo exposure levels comparable to antimicrobials used in H. pylori treatment regimens (Carcanague et al., 2002).
Antimicrobial Activity of Benzimidazole Derivatives : Synthesized benzimidazole derivatives have been evaluated for their antimicrobial activity, with some compounds showing significant activity against Escherichia coli and Staphylococcus aureus, as well as against fungal species such as Candida albicans and Aspergillus flavus (Salahuddin et al., 2017).
Anticancer Applications
- Cytotoxicity Against Cancer Cell Lines : Benzimidazole-based Schiff base copper(II) complexes have been synthesized and shown to interact with calf thymus DNA through an intercalative mode. These complexes demonstrate substantial in vitro cytotoxic effects against various human cancer cell lines, including lung (A-549), breast (MDA-MB-231), and cervical (HeLa) cancer cells. One complex, in particular, exhibited significant inhibitory effects on the proliferation of A-549 cancer cells, suggesting a potential pathway for inducing apoptosis in cancer cells through reactive oxygen species (ROS) generation (Paul et al., 2015).
Mechanism of Action
Target of Action
Benzimidazole derivatives, to which this compound belongs, have been reported to exhibit diverse pharmacological activities . They have been associated with antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities .
Mode of Action
Benzimidazole derivatives are known to interact with their targets in a variety of ways, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the exact nature and structure of the benzimidazole derivative .
Biochemical Pathways
Benzimidazole derivatives have been associated with a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
Benzimidazole derivatives are known to exhibit good bioavailability . The specific ADME properties of this compound would depend on its exact structure and formulation.
Result of Action
Benzimidazole derivatives have been associated with a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Future Directions
Benzimidazole derivatives, including 1-Ethyl-2-(phenylsulfanylmethyl)benzimidazole, have shown various types of biological activity, including anticancer and antimicrobial activities . Therefore, the future directions of research could involve further exploration of these activities and potential therapeutic applications.
Properties
IUPAC Name |
1-ethyl-2-(phenylsulfanylmethyl)benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2S/c1-2-18-15-11-7-6-10-14(15)17-16(18)12-19-13-8-4-3-5-9-13/h3-11H,2,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLJJHQAFQIPZMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1CSC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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